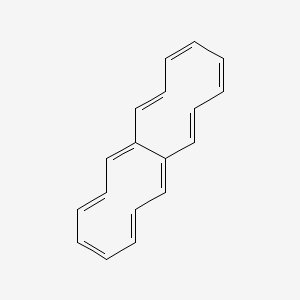

Decalene

Descripción

Propiedades

Número CAS |

51831-03-9 |

|---|---|

Fórmula molecular |

C18H16 |

Peso molecular |

232.3 g/mol |

Nombre IUPAC |

bicyclo[8.8.0]octadeca-1,3,5,7,9,11,13,15,17-nonaene |

InChI |

InChI=1S/C18H16/c1-2-6-10-14-18-16-12-8-4-3-7-11-15-17(18)13-9-5-1/h1-16H |

Clave InChI |

CUPPIVDILVTSCO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=CC=C2C=CC=CC=CC=CC2=CC=C1 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Decalin

For Researchers, Scientists, and Drug Development Professionals

Decalin, also known as decahydronaphthalene (B1670005) or bicyclo[4.4.0]decane, is a versatile bicyclic organic compound with significant applications as an industrial solvent and a structural motif in various natural and synthetic compounds.[1][2] Its unique stereoisomeric forms, arising from the fusion of two cyclohexane (B81311) rings, dictate its physical and chemical properties, making a thorough understanding of its structure crucial for its application in research and development.

Chemical Structure and Stereoisomerism

Decalin is a saturated hydrocarbon with the chemical formula C₁₀H₁₈.[1] It is formed by the fusion of two cyclohexane rings, and the stereochemistry of this fusion gives rise to two distinct diastereomers: cis-decalin and trans-decalin.[3][4] These isomers are not interconvertible through bond rotation and thus are considered configurational isomers.[3]

The stability and conformation of these isomers are best understood by considering the chair conformation of the individual cyclohexane rings.[4]

-

trans-Decalin: In the trans isomer, the two hydrogen atoms on the bridgehead carbons (the carbons shared by both rings) are on opposite sides of the molecule.[5] This arrangement results in the fusion of the two cyclohexane rings through two equatorial-type bonds.[5] The resulting structure is rigid and cannot undergo a ring-flip.[3][6] trans-Decalin is energetically more stable than the cis isomer due to reduced steric strain.[1][5]

-

cis-Decalin: In the cis isomer, the bridgehead hydrogens are on the same side of the molecule.[5] The ring fusion occurs through one axial and one equatorial bond.[5] Unlike its trans counterpart, cis-decalin is flexible and can undergo a chair-flipping process, which interconverts the molecule into its mirror image.[1][3] This conformational flexibility results in higher steric strain compared to the trans isomer, primarily from nonbonded interactions within the concave region of the molecule.[5]

The structural differences between the cis and trans isomers of decalin are visualized below:

Caption: 2D representation of trans- and cis-decalin isomers.

Chemical and Physical Properties

The distinct geometries of the cis and trans isomers of decalin lead to differences in their physical properties. A summary of these properties is presented in the table below.

| Property | cis-Decalin | trans-Decalin | General Decalin (Mixture) |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |

| Molar Mass | 138.25 g/mol | 138.25 g/mol | 138.25 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Melting Point | -42.9 °C | -30.4 °C | -43.00 °C |

| Boiling Point | 196 °C | 187 °C | 189.00 °C |

| Density | 0.896 g/cm³ (at 20 °C) | 0.870 g/cm³ (at 20 °C) | 0.896 g/cm³ |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| Solubility in Organic Solvents | Miscible | Miscible | Good solubility in non-polar solvents like hexane (B92381) and benzene |

| Flash Point | 57 °C | 57.2 °C | ~57 °C |

Decalin is a colorless liquid with a characteristic aromatic, menthol-like odor.[1][10] It is immiscible with water but miscible with many organic solvents, which underpins its use as a nonpolar solvent.[8][10] Chemically, decalin is relatively stable due to its saturated nature.[7] However, it can undergo dehydrogenation at high temperatures over catalysts like palladium or platinum to form tetralin and ultimately naphthalene (B1677914).[11] It is also known to form explosive peroxides upon prolonged exposure to air, necessitating careful storage.[10]

Experimental Protocols

Synthesis of Decalin

Decalin is typically synthesized via the complete hydrogenation of naphthalene.[4][10]

Workflow for Naphthalene Hydrogenation:

Caption: Synthesis of decalin via catalytic hydrogenation of naphthalene.

A general procedure involves reacting naphthalene with hydrogen gas at high pressure and elevated temperature in the presence of a metal catalyst. For instance, using a sulfided unsupported NiMoW catalyst at 240 °C and 6.0 MPa can lead to 100% conversion of naphthalene with a high selectivity for decalin.[12]

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of decalin isomers.

1. Boiling Point Determination (Capillary Method):

The boiling point is determined by heating a small sample of the liquid in a fusion tube with an inverted sealed capillary tube.[3][10] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.[6]

Workflow for Boiling Point Determination:

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. byjus.com [byjus.com]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. athabascau.ca [athabascau.ca]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. youtube.com [youtube.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Conformational Analysis of cis- and trans-Decalin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decalin, or decahydronaphthalene, serves as a fundamental bicyclic scaffold in a multitude of natural products and pharmacologically active compounds. A thorough understanding of the conformational behavior of its diastereomers, cis- and trans-decalin, is paramount for predicting molecular geometry, stability, and reactivity, which are critical aspects in the rational design of therapeutic agents. This technical guide provides a comprehensive analysis of the conformational landscape of cis- and trans-decalin, presenting key thermodynamic data, detailed experimental methodologies, and visual representations of their structural dynamics.

Introduction to Decalin Isomers

Decalin is a bicyclic alkane consisting of two fused cyclohexane (B81311) rings, existing as two distinct diastereomers: cis-decalin and trans-decalin.[1] The stereochemical difference arises from the relative orientation of the hydrogen atoms at the bridgehead carbons. In cis-decalin, these hydrogens are on the same side of the ring system, whereas in trans-decalin, they are on opposite sides. This seemingly subtle difference in stereochemistry leads to profound variations in their conformational flexibility and thermodynamic stability.[1]

Conformational Analysis of trans-Decalin

The two six-membered rings in trans-decalin are fused via equatorial bonds.[1] This arrangement results in a rigid, conformationally locked structure. Unlike cyclohexane, trans-decalin cannot undergo a ring-flipping process, as this would necessitate the bridgehead carbons to span between two axial positions, which is sterically impossible.[2] Consequently, substituents on the trans-decalin framework are fixed in either axial or equatorial positions, a feature that has significant implications for stereoselective synthesis and drug-receptor interactions.

Conformational Analysis of cis-Decalin

In contrast to its trans counterpart, cis-decalin is a conformationally flexible molecule. The ring fusion in cis-decalin involves one axial and one equatorial bond.[1] This arrangement allows for a concerted ring flip of both chair conformations, leading to an interconversion between two energetically equivalent conformers. This dynamic equilibrium is a critical consideration in the analysis of its chemical and physical properties. The interconversion between the two chair-chair conformers of cis-decalin is a relatively facile process.[1]

Thermodynamic Stability of cis- and trans-Decalin

trans-Decalin is thermodynamically more stable than cis-decalin. This increased stability is primarily attributed to the absence of significant steric strain. In cis-decalin, unfavorable non-bonded interactions, particularly three additional gauche-butane interactions, contribute to its higher energy state.[3] The energy difference between the two isomers has been determined by various experimental and computational methods.

Quantitative Thermodynamic Data

The relative stabilities and conformational dynamics of cis- and trans-decalin have been quantified through numerous studies. The following tables summarize the key thermodynamic parameters.

Table 1: Thermodynamic Data for the Isomerization of cis-Decalin to trans-Decalin

| Thermodynamic Parameter | Reported Value | Experimental Method | Reference |

| ΔH° (kcal/mol) | -2.72 ± 0.20 | Equilibrium measurements (531-641 K) | [4] |

| -2.69 | Not specified | [4] | |

| -2.12 | Heats of combustion | [4] | |

| -2.75 ± 0.05 | Equilibrium measurements (545-621 K) | [5] | |

| ΔS° (e.u.) | -0.55 ± 0.30 | Equilibrium measurements (531-641 K) | [4] |

| -0.60 ± 0.07 | Equilibrium measurements (545-621 K) | [5] | |

| -0.03 | Calculated | [4] | |

| +0.96 ± 0.3 | Calorimetric | [4] | |

| ΔG° (kcal/mol) at 298 K | ~ -2.7 | Calculated from ΔH° and ΔS° |

Table 2: Heats of Combustion and Formation of Decalin Isomers

| Isomer | Heat of Combustion (ΔH°c) (kcal/mol) | Heat of Formation (ΔH°f) (kcal/mol) | Reference |

| cis-Decalin | -1502.92 | -52.45 | [6] |

| trans-Decalin | -1500.22 | -55.14 | [6] |

Table 3: Energy Barrier for cis-Decalin Ring Inversion

| Energy Barrier (kcal/mol) | Experimental Method | Reference |

| ~14 | Not specified | [1] |

| 12.6 | Variable Temperature 13C NMR | [7] |

Experimental Protocols

The determination of the thermodynamic and kinetic parameters for decalin conformations relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Bomb Calorimetry for Heats of Combustion

Objective: To determine the standard enthalpy of combustion (ΔH°c) for cis- and trans-decalin, from which the standard enthalpy of formation (ΔH°f) can be calculated.

Methodology:

-

A precisely weighed sample of the purified decalin isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is then submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water is meticulously recorded with a high-precision thermometer.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the decalin isomer is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.

Isomerization Equilibrium Measurements

Objective: To determine the equilibrium constant for the cis-trans isomerization of decalin as a function of temperature, allowing for the calculation of ΔH°, ΔS°, and ΔG°.

Methodology:

-

A mixture of cis- and trans-decalin, enriched in one of the isomers, is placed in a high-pressure reaction vessel.

-

A catalyst, typically palladium on a solid support, is added to facilitate the isomerization reaction.[4]

-

The vessel is sealed, pressurized with hydrogen, and heated to a specific temperature within the range of 531-641 K.[4]

-

The reaction is allowed to proceed for a sufficient time to reach equilibrium, as determined by preliminary kinetic studies.

-

The reaction is then quenched, and the isomeric composition of the decalin mixture is analyzed.

-

Gas-phase chromatography is a common analytical technique for separating and quantifying the cis and trans isomers.[4]

-

The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at each temperature.

-

A van't Hoff plot (ln(Keq) vs. 1/T) is constructed, from which ΔH° and ΔS° for the isomerization are determined from the slope and intercept, respectively.

Variable Temperature NMR Spectroscopy for Ring Inversion Barrier

Objective: To determine the free energy of activation (ΔG‡) for the ring inversion process of cis-decalin.

Methodology:

-

A solution of the cis-decalin derivative is prepared in a suitable deuterated solvent (e.g., methylene-d2 chloride).[8]

-

The sample is placed in the probe of a high-field NMR spectrometer equipped with a variable temperature controller.

-

13C NMR spectra are acquired at a series of temperatures, starting from a low temperature where the ring inversion is slow on the NMR timescale, resulting in separate signals for the non-equivalent carbons in the two conformers.

-

The temperature is gradually increased, and spectra are recorded at intervals, particularly around the coalescence temperature where the distinct signals for the interconverting carbons broaden and merge into a single peak.

-

The rate constants (k) for the inversion process at different temperatures are extracted from the spectra using lineshape analysis software.[8]

-

The Eyring equation is then used to plot ln(k/T) versus 1/T, from which the activation parameters (ΔH‡ and ΔS‡) are determined. The free energy of activation (ΔG‡) can then be calculated at a specific temperature.

Visualizing Conformational Dynamics

Graphical representations are invaluable for conceptualizing the structural and energetic relationships between the decalin isomers.

Conclusion

The conformational analysis of cis- and trans-decalin reveals a fascinating interplay between stereochemistry, conformational dynamics, and thermodynamic stability. The rigid nature of trans-decalin provides a well-defined and stable scaffold, while the flexibility of cis-decalin introduces dynamic conformational equilibria. The quantitative data and experimental methodologies presented in this guide offer a robust foundation for researchers and professionals in the fields of chemistry and drug development to understand and predict the behavior of decalin-containing molecules, ultimately aiding in the design of novel and effective therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Decalins | PPT [slideshare.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. decalins.html [ursula.chem.yale.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Decahydronaphthalene CAS number and safety data

An In-Depth Technical Guide to Decahydronaphthalene (B1670005): CAS Number and Safety Data

Introduction

Decahydronaphthalene, commonly known as Decalin, is a versatile bicyclic aliphatic hydrocarbon used extensively as an industrial solvent. Its applications include use as a solvent for fats, resins, oils, and waxes, a substitute for turpentine (B1165885) in paints and lacquers, and as a component in motor fuels and lubricants[1]. Given its widespread use, a thorough understanding of its chemical identity and associated safety data is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the CAS number, detailed safety information, toxicological data, and relevant experimental protocols for decahydronaphthalene.

Chemical Identity

-

Chemical Name: Decahydronaphthalene

-

Common Synonyms: Decalin, Naphthan, Perhydronaphthalene[2]

-

CAS Number: 91-17-8 (for the mixture of cis and trans isomers)[3][4][5]

-

Molecular Formula: C₁₀H₁₈[6]

Safety and Hazard Information

Decahydronaphthalene is classified as a hazardous substance and requires careful handling. The following sections detail its classification, associated hazards, and precautionary measures according to the Globally Harmonized System (GHS).

GHS Classification and Labeling

Decahydronaphthalene is classified with multiple hazards, necessitating specific pictograms, a signal word, and detailed hazard and precautionary statements.

-

Hazard Pictograms:

-

GHS02: Flame (Flammable)

-

GHS05: Corrosion (Skin and Eye Damage)

-

GHS06: Skull and Crossbones (Acute Toxicity, Toxic)

-

GHS08: Health Hazard (Aspiration Hazard)

-

GHS09: Environment (Hazardous to the Aquatic Environment)

-

-

Hazard Statements (H-Statements):

-

Precautionary Statements (P-Statements):

-

Prevention: P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P273, P280.[7][9] This includes keeping away from ignition sources, using in well-ventilated areas, and wearing appropriate personal protective equipment.[7][9]

-

Response: P301+P310, P303+P361+P353, P304+P340+P310, P305+P351+P338, P370+P378, P391.[7][9] In case of ingestion, immediately call a poison center or doctor.[3][7] If on skin or in eyes, rinse cautiously with water for several minutes.[3][8]

-

Storage: P403+P233, P403+P235, P405.[7] Store in a well-ventilated place, keeping it cool and locked up.[7][8]

-

Disposal: P501.[7][8] Dispose of contents/container to a hazardous or special waste collection point in accordance with local regulations.[7][8]

-

Physicochemical and Toxicological Data

Quantitative data regarding the properties and toxicity of decahydronaphthalene are summarized below.

| Property | Value | Reference(s) |

| Physical State | Colorless liquid | [2] |

| Odor | Aromatic | [2] |

| Boiling Point | 187 °C / 368.6 °F | [10] |

| Melting Point | -31 °C / -23.8 °F | [10] |

| Flash Point | 57 °C / 134.6 °F (closed cup) | [5] |

| Density | 0.882 g/cm³ | [10] |

| Vapor Density | 4.8 (Air = 1) | [10] |

| Explosive Limits | Lower: 0.7 vol %, Upper: 4.9 vol % | [10] |

| Autoignition Temp. | 250 °C / 482 °F | [10] |

| Acute Toxicity (Oral) | LD50 (Rat): 4,170 mg/kg | [11] |

| Acute Toxicity (Inhalation) | LC50 (Rat, 4h): 4.08 mg/l (vapour) | [9] |

| Acute Toxicity (Dermal) | LD50 (Rabbit): 5,200 mg/kg | [9] |

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical to mitigate the risks associated with decahydronaphthalene.

Handling and Storage

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably with local exhaust ventilation.[12]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof electrical equipment and only non-sparking tools.[7] No smoking is permitted in handling areas.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical-resistant clothing, and safety goggles with a face shield.[1][12] In areas with high vapor concentrations, respiratory protection is required.[1]

-

Storage Conditions: Store in a cool, well-ventilated, locked-up area.[7] Keep containers tightly closed.[13] It is recommended to store under a nitrogen blanket to prevent potential peroxide formation upon prolonged exposure to air.[1][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[12]

Spill and Fire Procedures

-

Spill Response: Evacuate the area and remove all ignition sources.[12] For small spills, absorb with inert material like sand or dry lime.[1][12] For larger spills, contain the material and prevent entry into waterways.[12]

-

Fire-fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish fires.[12] A heavy water stream should not be used.[7] Firefighters should wear self-contained breathing apparatus.[3] Containers may explode in a fire and should be kept cool with a water spray.[12]

Experimental Protocols

The hazardous properties of decahydronaphthalene have been determined through standardized toxicological testing. Below are summaries of key experimental methodologies.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion. Decahydronaphthalene is classified as causing severe skin burns and eye damage, and this type of study is used to make that determination.[3][7]

-

Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) on a single albino rabbit, with untreated skin serving as a control.[7][13]

-

Methodology:

-

Preparation: The fur is clipped from the test area of a healthy young adult albino rabbit 24 hours before the test.[13]

-

Application: A dose of 0.5 mL of liquid decahydronaphthalene is applied to the test site and covered with a gauze patch and semi-occlusive dressing.[4][7]

-

Exposure: The exposure period is typically up to 4 hours.[7] A stepwise procedure is used, starting with shorter exposure times (e.g., 3 minutes, 1 hour) to first assess for corrosion. If no corrosive effects are seen, the test proceeds.[4][5]

-

Observation: After the exposure period, the patch is removed and the skin is observed for signs of erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours post-application.[4] Observations can continue for up to 14 days to assess the reversibility of the effects.[4][7]

-

Scoring: The severity of erythema and edema is scored on a scale (typically 0-4). A substance is considered an irritant if the effects persist to the end of the observation period.[3][7]

-

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 5. nucro-technics.com [nucro-technics.com]

- 6. NTP toxicology and carcinogenesis studies of decalin (CAS No. 91-17-8) in F344/N rats and B6C3F(1) mice and a toxicology study of decalin in male NBR rats (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. Single administration toxicokinetic studies of decalin (decahydronaphthalene) in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. A 90-day vapor inhalation toxicity study of decalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

Physical properties of Decalin isomers

An In-depth Technical Guide to the Physical Properties of Decalin Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decalin, or decahydronaphthalene, is a bicyclic organic compound with the chemical formula C₁₀H₁₈. It exists as two distinct geometric isomers, cis-decalin and trans-decalin, which arise from the manner in which the two cyclohexane (B81311) rings are fused. These isomers are not interconvertible through conformational changes and possess unique physical and chemical properties.[1] The stereochemistry of the ring fusion significantly influences the molecule's shape, stability, and, consequently, its physical characteristics. This guide provides a comprehensive overview of the core physical properties of cis- and trans-decalin, detailing their quantitative differences and the experimental methodologies used for their determination.

Stereoisomerism in Decalin

The two isomers of decalin are diastereomers. In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the ring system, resulting in a bent molecular structure. Conversely, in trans-decalin, these hydrogen atoms are on opposite sides, leading to a more planar and rigid conformation.[2] This fundamental structural difference is the basis for the variation in their physical properties. The trans isomer is energetically more stable than the cis isomer due to fewer steric interactions.[2][3]

Comparative Physical Properties

The distinct three-dimensional structures of cis- and trans-decalin give rise to measurable differences in their physical properties. The following tables summarize the key quantitative data for each isomer.

Table 1: General Physical Properties of Decalin Isomers

| Property | cis-Decalin | trans-Decalin |

| Molar Mass ( g/mol ) | 138.25 | 138.25 |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Aromatic | Aromatic |

Table 2: Thermodynamic and Physical Constant Data

| Property | cis-Decalin | trans-Decalin |

| Melting Point (°C) | -42.9[3] | -30.4[3] |

| Boiling Point (°C) | 196[3] | 187[3] |

| Density (g/cm³ at 20°C) | ~0.896 (approx. 3% higher than trans)[4][5] | ~0.870 |

| Refractive Index (n_D at 20°C) | 1.4811 | 1.4697 |

| Dynamic Viscosity (mPa·s at 20°C) | Higher than trans-decalin[4][6] | Lower than cis-decalin[4][6] |

| Heat of Combustion (kcal/mol) | -1502.92[7] | -1500.22[7] |

| Heat of Formation (kcal/mol) | -52.45[7] | -55.14[7] |

| Solubility in Water | Insoluble[3] | Insoluble[3] |

Experimental Protocols

The accurate determination of the physical properties of decalin isomers relies on standardized experimental procedures. The following sections detail the methodologies for measuring the key properties listed above.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of the decalin isomer is placed into the small test tube.

-

The capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid.

-

The test tube is securely attached to the thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is immersed in the heating bath (Thiele tube), making sure the liquid in the test tube is below the level of the heating fluid.

-

The heating bath is gently heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed once a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[3]

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid phase of a substance is in equilibrium with its liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (open at one end)

-

Sample of frozen decalin isomer

Procedure:

-

A small amount of the solid (frozen) decalin isomer is finely powdered.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the solid into the bottom of the tube.

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.[6][8]

Determination of Density (Pycnometer Method)

Objective: To accurately measure the mass per unit volume of the liquid isomers.

Apparatus:

-

Pycnometer (a glass flask with a specific volume)

-

Analytical balance

-

Thermostatic bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (m₀).

-

The pycnometer is filled with the decalin isomer, and the stopper is inserted, allowing excess liquid to escape through the capillary.

-

The exterior of the pycnometer is carefully dried, and it is weighed again (m₁).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m₂).

-

The density of the decalin isomer (ρ) is calculated using the formula: ρ = ((m₁ - m₀) / (m₂ - m₀)) * ρ_ref where ρ_ref is the density of the reference liquid.[9][10]

Determination of Viscosity (Rotational or Capillary Viscometer)

Objective: To measure the resistance of the liquid to flow.

Apparatus:

-

Rotational viscometer or a capillary viscometer (e.g., Ostwald viscometer)

-

Thermostatic bath

-

Stopwatch

Procedure (using a Rotational Viscometer):

-

The appropriate spindle for the expected viscosity range is selected and attached to the viscometer.

-

A specific volume of the decalin isomer is placed in a sample container.

-

The viscometer is set up, and the spindle is immersed in the liquid to the correct depth.

-

The sample is allowed to equilibrate to the desired temperature in the thermostatic bath.

-

The spindle is rotated at a set speed, and the torque required to overcome the viscous drag of the fluid is measured.

-

This torque reading is converted to a viscosity value (in mPa·s) by the instrument.[11]

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent as it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath/circulator

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

Procedure:

-

The prisms of the Abbe refractometer are cleaned and dried.

-

A few drops of the decalin isomer are placed on the surface of the measuring prism.

-

The prisms are closed and the sample is allowed to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (typically 20°C) by the water circulator.

-

A light source is directed through the sample.

-

The refractometer is adjusted until the light/dark boundary is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.[1][2]

Determination of Heat of Combustion (Bomb Calorimetry)

Objective: To measure the heat released during the complete combustion of the decalin isomer.

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure gauge

-

Pellet press (for solid samples, though decalin is liquid)

-

Fuse wire

-

Analytical balance

-

High-precision thermometer

Procedure:

-

A known mass of the decalin isomer is placed in a sample crucible.

-

A fuse wire of known length and mass is attached to the electrodes inside the bomb, with the wire in contact with the sample.

-

The bomb is sealed and pressurized with pure oxygen to a high pressure (e.g., 25-30 atm).[12]

-

The bomb is placed in a known volume of water in the calorimeter jacket.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The heat of combustion of the decalin isomer is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.[13][14]

Visualization of Isomeric Relationship

The following diagram illustrates the relationship between the two decalin isomers.

Caption: Relationship between cis- and trans-decalin isomers and their structural characteristics.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. scribd.com [scribd.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. store.astm.org [store.astm.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. thinksrs.com [thinksrs.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. personal.utdallas.edu [personal.utdallas.edu]

- 13. pages.jh.edu [pages.jh.edu]

- 14. biopchem.education [biopchem.education]

Decalin: An In-depth Technical Guide to the Bicyclo[4.4.0]decane System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decalin, systematically named bicyclo[4.4.0]decane, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is formed by the fusion of two cyclohexane (B81311) rings and is a fundamental structural motif in a wide array of natural products, including steroids, and serves as a crucial scaffold in medicinal chemistry.[1][2] The rigid, three-dimensional structure of the decalin system provides a robust framework for the spatial presentation of functional groups, making it an attractive component in the design of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the stereochemistry, conformational analysis, and thermodynamic properties of the decalin system, along with detailed experimental protocols for its characterization and a case study on its application in drug development.

Stereochemistry and Conformational Analysis

The fusion of the two cyclohexane rings in decalin can occur in two distinct stereoisomeric forms: cis-decalin and trans-decalin.[1] These isomers are diastereomers and are not interconvertible through conformational changes such as ring flipping.[1] The stereochemistry of the ring junction has profound implications for the molecule's overall shape, stability, and conformational flexibility.

trans-Decalin: In trans-decalin, the two hydrogen atoms at the bridgehead carbons are on opposite sides of the molecule. This arrangement locks the two cyclohexane rings into a rigid chair-chair conformation.[5] Ring flipping is not possible in trans-decalin as it would require the connecting bonds to span an impossibly large distance to connect to axial positions.[1] This conformational rigidity makes trans-decalin a predictable and stable scaffold.

cis-Decalin: In cis-decalin, the bridgehead hydrogens are on the same side of the molecule. This isomer is more flexible than its trans counterpart and can undergo a concerted ring flip, interconverting between two enantiomeric chair-chair conformations.[5] This conformational flexibility is a key feature to consider in the design of molecules incorporating the cis-decalin moiety.

Conformational Inversion of cis-Decalin

The ring inversion of cis-decalin is a dynamic process that can be studied using variable temperature NMR spectroscopy. The energy barrier for this process has been determined to be approximately 14 kcal/mol.[5]

Thermodynamic Stability

trans-Decalin is thermodynamically more stable than cis-decalin. The energy difference between the two isomers is approximately 2.7 kcal/mol (11.3 kJ/mol).[6] This greater stability of the trans-isomer is attributed to the absence of unfavorable steric interactions. In cis-decalin, there are three additional gauche-butane interactions and other non-bonded interactions that contribute to its higher energy state.[6]

Quantitative Thermodynamic Data

| Property | cis-Decalin | trans-Decalin | Reference |

| Relative Energy | +2.7 kcal/mol | 0 kcal/mol | [6] |

| Heat of Combustion (ΔHc°) | -1429.5 kcal/mol | -1426.8 kcal/mol | [6] |

| Heat of Formation (ΔHf°) | -43.5 kcal/mol | -46.2 kcal/mol | [6] |

| Barrier to Ring Inversion | ~14 kcal/mol | N/A (rigid) | [5] |

Structural Parameters

The precise geometric parameters of the decalin isomers have been determined through gas-phase electron diffraction studies and can be further investigated using computational chemistry methods. These parameters are crucial for accurate molecular modeling and structure-based drug design.

Geometric Parameters of Decalin Isomers (Calculated)

| Parameter | trans-Decalin (Chair-Chair) | cis-Decalin (Chair-Chair) |

| C-C Bond Length (avg.) | 1.538 Å | 1.537 Å |

| C-H Bond Length (avg.) | 1.101 Å | 1.100 Å |

| C-C-C Bond Angle (avg.) | 111.4° | 111.6° |

| C-C-H Bond Angle (avg.) | 109.5° | 109.6° |

| H-C-H Bond Angle (avg.) | 107.5° | 107.6° |

| C-C-C-C Dihedral Angle (avg.) | ± 55.9° | ± 55.5° |

Note: These are representative values and can vary slightly depending on the computational method used.

Experimental Protocols

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To study the conformational dynamics of a substituted cis-decalin derivative using variable temperature ¹³C NMR.

Methodology:

-

Sample Preparation: Dissolve approximately 20-30 mg of the purified substituted cis-decalin in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in a 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Tune and match the ¹³C probe for the specific solvent and temperature range.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

-

Data Acquisition:

-

Acquire a standard ¹³C NMR spectrum at room temperature to identify all carbon resonances.

-

Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate at each temperature for at least 5-10 minutes before acquisition.

-

Record a ¹³C NMR spectrum at each temperature, paying close attention to changes in line shape (broadening, coalescence, and sharpening) of the signals corresponding to the carbons involved in the conformational exchange.

-

The temperature range should be chosen to bracket the coalescence temperature (Tc) of the exchanging signals.

-

-

Data Analysis:

-

Determine the coalescence temperature (Tc) for a pair of exchanging signals.

-

Calculate the rate constant of exchange (k) at the coalescence temperature using the equation: k = (πΔν) / √2, where Δν is the chemical shift difference between the two signals at a temperature well below coalescence.

-

From the rate constant, calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.[7]

-

Structure Determination by X-ray Crystallography

Objective: To determine the single-crystal X-ray structure of a decalin derivative.

Methodology:

-

Crystallization:

-

Grow single crystals of the decalin derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[8] Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution.[9] The choice of solvent or solvent system is critical and often requires screening.[10]

-

-

Crystal Mounting:

-

Carefully select a well-formed, single crystal under a microscope.

-

Mount the crystal on a goniometer head using a suitable cryoprotectant (if data is to be collected at low temperature) and a cryoloop.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

-

-

Data Processing:

-

Integrate the diffraction spots to obtain their intensities.

-

Correct the data for various experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Determine the unit cell parameters and the space group of the crystal.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are commonly used.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental diffraction data until the calculated and observed diffraction patterns match as closely as possible.[8]

-

Determination of Enthalpy of Combustion by Bomb Calorimetry

Objective: To experimentally determine the enthalpy of combustion of cis- and trans-decalin.

Methodology:

-

Calorimeter Calibration:

-

Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

-

Accurately weigh a pellet of benzoic acid and place it in the combustion pan.

-

Assemble the bomb, fill it with high-purity oxygen to a pressure of ~30 atm, and place it in the calorimeter bucket containing a known mass of water.

-

Ignite the sample and record the temperature change of the water.

-

Calculate the heat capacity of the calorimeter (Ccal).[11]

-

-

Sample Combustion:

-

Accurately weigh a sample of decalin (either cis or trans) in a gelatin capsule or other suitable container.

-

Place the sample in the combustion pan.

-

Repeat the combustion procedure as described for the calibration.

-

Record the temperature change of the water.[12]

-

-

Data Analysis:

-

Calculate the heat released by the combustion of the decalin sample using the heat capacity of the calorimeter and the measured temperature change.[13]

-

Correct for the heat of combustion of the ignition wire and any other combustible materials used.

-

Calculate the molar enthalpy of combustion (ΔHc°) of the decalin isomer.[12]

-

Application in Drug Development: Decalin as a Scaffold for FKBP51 Inhibitors

The FK506-binding protein 51 (FKBP51) is a co-chaperone of the heat shock protein 90 (Hsp90) and is implicated in various diseases, including stress-related disorders and certain cancers.[3] Selective inhibition of FKBP51 is a promising therapeutic strategy.[14] The decalin scaffold has been successfully employed to create rigid and potent inhibitors of FKBP51.[3][4]

FKBP51 Signaling Pathway and Inhibition

FKBP51 is part of a complex that regulates the activity of the glucocorticoid receptor (GR).[15] In a simplified view, FKBP51 binding to the Hsp90-GR complex maintains the receptor in a low-affinity state for its ligand (e.g., cortisol). Upon ligand binding, FKBP51 is displaced by FKBP52, which facilitates the translocation of the GR to the nucleus to regulate gene expression.[15] FKBP51 also interacts with other signaling pathways, including the NF-κB and AKT pathways.[16]

Structure-Based Design of Decalin-Based FKBP51 Inhibitors

The rigidity of the trans-decalin scaffold is advantageous for structure-based drug design as it reduces the entropic penalty upon binding to the target protein and allows for precise positioning of substituents to optimize interactions with the binding site.

Conclusion

The decalin bicyclo[4.4.0]decane system represents a cornerstone in stereochemistry and conformational analysis with significant implications for medicinal chemistry and drug development. Its well-defined stereoisomers, cis and trans, exhibit distinct conformational and thermodynamic properties that can be rationally exploited in molecular design. The rigidity of the trans-decalin scaffold, in particular, offers a powerful platform for the development of potent and selective therapeutic agents, as exemplified by the successful design of FKBP51 inhibitors. A thorough understanding of the principles outlined in this guide, coupled with the application of the detailed experimental protocols, will empower researchers to effectively utilize the decalin system in their scientific endeavors.

References

- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Decalins | PPT [slideshare.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 12. alevelh2chemistry.com [alevelh2chemistry.com]

- 13. tsfx.edu.au [tsfx.edu.au]

- 14. A Novel Decalin-Based Bicyclic Scaffold for FKBP51-Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of cis- and trans-Decalin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the principles governing the thermodynamic stability of cis- and trans-fused decalin ring systems. The methodologies and concepts presented are broadly applicable to a wide range of fused-ring systems relevant to medicinal chemistry and materials science.

Introduction to Stereoisomerism in Fused-Ring Systems

Fused-ring systems are fundamental structural motifs in a vast array of natural products and pharmaceuticals. The fusion of two six-membered rings, as in decalin (bicyclo[4.4.0]decane), can result in two distinct stereoisomers: cis-decalin and trans-decalin.[1] These isomers are diastereomers, meaning they are not mirror images and are not interconvertible through conformational changes like ring flips.[1] Consequently, they are distinct compounds with different physical, chemical, and thermodynamic properties.[1]

The key structural difference lies at the ring junction. In cis-decalin, the hydrogen atoms on the bridgehead carbons are on the same side of the molecule, resulting from an axial-equatorial ring fusion. In trans-decalin, these hydrogens are on opposite sides, a consequence of an equatorial-equatorial fusion.[2] This fundamental geometric difference dictates their overall shape, conformational flexibility, and ultimately, their thermodynamic stability. The trans isomer is generally more stable than the cis isomer.[3][4]

Structural and Conformational Analysis

The thermodynamic stability of the decalin isomers is primarily governed by the interplay of angle strain, torsional strain, and steric (van der Waals) strain.[1]

-

trans-Decalin: This isomer exists in a rigid, relatively strain-free chair-chair conformation.[1] The equatorial-equatorial fusion locks the molecule, preventing the ring flipping common to cyclohexane.[2][5][6][7] This rigidity ensures that there are no significant steric repulsions, making it the thermodynamically favored isomer.

-

cis-Decalin: In contrast, the cis isomer is conformationally flexible and can undergo a ring flip, with an energy barrier of about 14 kcal/mol.[2][5] However, any conformation of cis-decalin suffers from steric strain due to 1,3-diaxial interactions.[1] These interactions are equivalent to three additional gauche-butane interactions compared to the trans isomer, which accounts for its higher energy state.[8][9] The energy difference between the two isomers is approximately 2.7 kcal/mol.[3][7][8][9]

Below is a diagram illustrating the structural relationship and relative energy of the two isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Decalins | PPT [slideshare.net]

- 8. decalins.html [ursula.chem.yale.edu]

- 9. google.com [google.com]

Decalin's Solubility Profile: A Technical Guide for Researchers

For immediate release

This in-depth technical guide provides a comprehensive overview of the solubility of decalin (decahydronaphthalene) in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and illustrates the key factors influencing decalin's solubility.

Executive Summary

Decalin, a widely used industrial solvent and component in various formulations, is a nonpolar bicyclic hydrocarbon. Its solubility characteristics are paramount for its application in chemical synthesis, purification processes, and as a solvent for resins and other materials. This guide confirms the general principle of "like dissolves like," with decalin exhibiting high solubility in nonpolar and moderately polar organic solvents. While precise quantitative solubility data is limited in publicly accessible literature, this guide presents a thorough compilation of qualitative and semi-quantitative information. Furthermore, it provides a standardized experimental workflow for researchers seeking to determine the solubility of decalin in specific solvent systems.

Solubility of Decalin in Organic Solvents

Decalin is widely reported to be miscible with or very soluble in a variety of organic solvents.[1][2][3] This high degree of solubility is attributed to its nonpolar nature, allowing for favorable interactions with other nonpolar and weakly polar solvent molecules.[4] The available data on the solubility of decalin, including its cis and trans isomers, is summarized below.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases yielded limited quantitative data for the solubility of decalin in organic solvents. The majority of available information is qualitative, describing decalin as "miscible" or "very soluble." For trans-decalin, one source specifies it as "sparingly soluble" in methanol, indicating a lower affinity compared to other common organic solvents.[5] The lack of extensive quantitative data highlights an opportunity for further research to precisely quantify the solubility of decalin across a range of temperatures and in a broader array of solvents.

Qualitative and Semi-Quantitative Solubility Data

The following tables provide a summary of the reported solubility of decalin (mixture of isomers, cis-decalin, and trans-decalin) in various organic solvents.

Table 1: Solubility of Decalin (Isomer Mixture) in Organic Solvents

| Solvent Class | Solvent | Reported Solubility |

| Alcohols | Ethanol | Very Soluble[2][6], Miscible[1] |

| Methanol | Very Soluble[2][6], Miscible[1] | |

| Propanol | Miscible[2][6] | |

| Isopropanol | Miscible[2][6] | |

| Ethers | Diethyl Ether | Very Soluble[2][6], Miscible[1] |

| Ketones | Acetone | Very Soluble[2], Miscible[1] |

| Methyl Ethyl Ketone | Miscible[1] | |

| Esters | Ethyl Acetate | Miscible[1] |

| General Esters | Miscible[2][6] | |

| Halogenated Hydrocarbons | Chloroform | Very Soluble[2][6], Miscible[1] |

| Aromatic Hydrocarbons | Benzene | Miscible[1][4] |

| Toluene | Miscible[1] | |

| Xylene | Miscible[1] | |

| Aliphatic Hydrocarbons | Hexane | Good Solubility[4], Miscible[1] |

| Heptane | Miscible[1] | |

| Other Solvents | Dimethyl Sulfoxide (DMSO) | Miscible[1] |

| Pyridine | Miscible[1] | |

| Glacial Acetic Acid | Slightly Soluble[1] |

Table 2: Solubility of cis-Decalin in Organic Solvents

| Solvent | Reported Solubility |

| Acetone | Very Soluble[7] |

| Benzene | Miscible[7] |

| Chloroform | Very Soluble[7] |

| Diethyl Ether | Very Soluble[7] |

| Ethanol | Miscible[7] |

Table 3: Solubility of trans-Decalin in Organic Solvents

| Solvent | Reported Solubility |

| Acetone | Very Soluble[5] |

| Benzene | Miscible[5] |

| Chloroform | Very Soluble[5] |

| Diethyl Ether | Very Soluble[5] |

| Ethanol | Very Soluble[5] |

| Methanol | Sparingly Soluble[5] |

Experimental Protocols for Solubility Determination

The following section outlines a general experimental protocol for determining the solubility of a liquid, such as decalin, in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

Decalin (solute)

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other appropriate analytical instrument (e.g., refractometer, densitometer).

-

Syringes and filters

Experimental Workflow

References

Spectroscopic Profile of Decahydronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of decahydronaphthalene (B1670005), a saturated bicyclic hydrocarbon existing as two stereoisomers: cis-decahydronaphthalene and trans-decahydronaphthalene. This document details key spectroscopic data, outlines experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of organic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the cis and trans isomers of decahydronaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Decahydronaphthalene Isomers

| Isomer | Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm |

| cis-Decahydronaphthalene | CDCl₃ | 89.56 | 1.82 - 1.07 (m), 1.62 (m) |

| trans-Decahydronaphthalene | CDCl₃ | 400 | 1.673, 1.545, 1.231, 0.93, 0.87 |

Table 2: ¹³C NMR Spectroscopic Data for Decahydronaphthalene Isomers

| Isomer | Solvent | Chemical Shift (δ) ppm |

| cis-Decahydronaphthalene | CDCl₃ | 35.1, 27.2, 24.8 |

| trans-Decahydronaphthalene | CDCl₃ | 44.1, 34.6, 26.9 |

Vibrational Spectroscopy

Table 3: Key Infrared (IR) Absorption Bands for Decahydronaphthalene

| Isomer | Wavenumber (cm⁻¹) | Assignment |

| cis & trans | ~2920 - 2850 | C-H stretch (alkane) |

| cis & trans | ~1450 | C-H bend (methylene) |

Table 4: Key Raman Shifts for Decahydronaphthalene Isomers

| Isomer | Raman Shift (cm⁻¹) |

| cis-Decahydronaphthalene | Data not readily available in summarized format. |

| trans-Decahydronaphthalene | Key shifts are present but require spectral analysis for summarization. |

Mass Spectrometry

Table 5: Mass Spectrometry Data for Decahydronaphthalene

| Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Electron Ionization (EI) | 138 | 96, 82, 81, 67 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid decahydronaphthalene.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the decahydronaphthalene isomer in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This can be done manually or using automated shimming routines.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for complete relaxation of quaternary carbons, although none are present in decahydronaphthalene.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid decahydronaphthalene.

Methodology:

-

Sample Preparation:

-

Place a single drop of liquid decahydronaphthalene onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant absorption peaks with their corresponding wavenumbers.

-

Raman Spectroscopy

Objective: To obtain a Raman spectrum of liquid decahydronaphthalene.

Methodology:

-

Sample Preparation:

-

Fill a glass capillary tube or a cuvette with liquid decahydronaphthalene.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Align the laser to focus on the sample. Common laser wavelengths include 532 nm, 633 nm, or 785 nm.

-

-

Data Acquisition:

-

Acquire the Raman spectrum by collecting the scattered light. The acquisition time will depend on the laser power and the sample's Raman scattering cross-section.

-

-

Data Processing:

-

Process the spectrum to remove any background fluorescence, if present.

-

Calibrate the Raman shift axis using a known standard (e.g., silicon).

-

Identify and label the characteristic Raman bands.

-

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of decahydronaphthalene using Electron Ionization (EI).

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct injection or, more commonly, by coupling the outlet of a gas chromatograph (GC) to the mass spectrometer's ion source.

-

-

Ionization:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.

-

-

Data Processing:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ion peaks.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound such as decahydronaphthalene.

Caption: Workflow for Spectroscopic Characterization.

This guide serves as a foundational resource for understanding and obtaining the spectroscopic properties of decahydronaphthalene. The provided data and protocols are intended to support researchers in their analytical endeavors.

The Decalin Motif: A Ubiquitous Core in Bioactive Natural Products

A Technical Guide for Researchers and Drug Development Professionals

The decalin ring system, a bicyclic hydrocarbon with the formula C₁₀H₁₈, serves as a fundamental structural scaffold for a vast and diverse array of natural products. This motif is widely distributed across the plant and microbial kingdoms, as well as in marine organisms, forming the core of numerous bioactive compounds with significant potential for drug discovery and development. This in-depth technical guide explores the natural occurrence of the decalin motif, detailing the major classes of decalin-containing natural products, their biological activities, and the experimental methodologies for their isolation and characterization.

Natural Occurrence and Major Classes

The decalin motif is a hallmark of two major biosynthetic classes of natural products: terpenoids and polyketides. These compounds are found in a wide range of organisms, from terrestrial plants and fungi to marine sponges and bacteria.[1][2][3][4][5]

Terpenoids

Terpenoids featuring a decalin core are primarily sesquiterpenoids (C15) and diterpenoids (C20), derived from the cyclization of farnesyl diphosphate (B83284) (FPP) and geranylgeranyl diphosphate (GGPP), respectively.[6][7]

-

Drimane (B1240787) Sesquiterpenoids: Characterized by a trans-fused decalin ring system, drimanes are abundant in fungi, liverworts, and certain higher plants.[8][9] They exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and cytotoxic properties.[8][10]

-

Eudesmane (B1671778) Sesquiterpenoids: This large group of sesquiterpenoids, found predominantly in the Asteraceae family, possesses a decalin core with varied stereochemistry.[11][12] Many eudesmanes display anti-inflammatory and anticancer activities.[11]

-

Cadinane Sesquiterpenoids: Typically found in higher plants and liverworts, cadinanes are another significant class of bicyclic sesquiterpenoids with a decalin framework.[13][14] They are known for their diverse pharmacological effects, including antimicrobial and cytotoxic activities.[13][15]

-

Labdane (B1241275) Diterpenoids: Abundant in the Lamiaceae and Zingiberaceae families, labdane diterpenes feature a bicyclic decalin core.[4][16] They have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[16][17]

-

Clerodane Diterpenoids: This is a large and structurally diverse group of diterpenoids isolated from numerous plant species, particularly from the genus Ajuga.[2] Clerodanes are known for their insect antifeedant and medicinal properties, including anti-inflammatory and anticancer effects.[2]

Polyketides

In polyketides, the decalin skeleton is often formed through an intramolecular Diels-Alder reaction catalyzed by polyketide synthases (PKSs).[3][18] These compounds are frequently isolated from microorganisms, particularly fungi and actinomycetes.[1][5] Many polyketide decalins exhibit potent biological activities, including antibiotic, antifungal, and immunosuppressive effects.[1][5]

Quantitative Data on Representative Decalin-Containing Natural Products

The following tables summarize key quantitative data for a selection of naturally occurring compounds featuring the decalin motif.

Table 1: Drimane Sesquiterpenoids from Fungi

| Compound Name | Fungal Source | Yield | Biological Activity | Reference |

| 9α-hydroxydrimendiol | Cladosporium antarcticum | 19.4% | Antifungal (Candida albicans) | [1][19] |

| 3β-hydroxydrimendiol | Cladosporium antarcticum | 35.0% | Antifungal (Candida albicans) | [1][19] |

| Ganoresinosin E | Ganoderma subresinosum | - | Antitubercular (MIC 12.5 µg/mL) | [20] |

| Ganoresinosin A | Ganoderma subresinosum | - | Antimalarial (IC₅₀ 34 µM) | [20] |

Table 2: Clerodane Diterpenoids from Ajuga Species

| Compound Name | Plant Source | Yield | Biological Activity | Reference |

| Ajugalide-A | Ajuga taiwanensis | - | - | [21] |

| Ajugalide-B | Ajuga taiwanensis | - | - | [21] |

| Ajuganipponin A | Ajuga nipponensis | - | Antifeedant | [22] |

| Ajuganipponin B | Ajuga nipponensis | - | Antifeedant | [22] |

| 14, 15-Dihydroajugachin B | Ajuga turkestanica | 180 mg from 500g | - | [2] |

Table 3: Eudesmane Sesquiterpenoids from Marine and Terrestrial Sources

| Compound Name | Source | Yield | Biological Activity | Reference |

| Linderolide U | Lindera strychnifolia | 42.6 mg | Antioxidant response element inducing | [4][23] |

| Linderolide V | Lindera strychnifolia | 13.8 mg | Antioxidant response element inducing | [4][23] |

| Auckcostusolide A | Aucklandia costus | - | Cytotoxic (HCT116, HT1080, HepG2) | [22] |

| Auckcostusolide B | Aucklandia costus | - | Cytotoxic (HCT116, HT1080, HepG2) | [22] |

Table 4: Polyketide Decalins from Microorganisms

| Compound Name | Microbial Source | Yield | Biological Activity | Reference |

| Pyrrolocin A | Endophytic Fungus (NRRL 50135) | - | Antitubercular | [16] |

| Pyrrolocin B | Endophytic Fungus (NRRL 50135) | - | Antitubercular | [16] |

| Ligiamycin A | Streptomyces sp. and Achromobacter sp. co-culture | - | - | [23] |

| Ligiamycin B | Streptomyces sp. and Achromobacter sp. co-culture | - | - | [23] |

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of decalin-containing natural products, compiled from various research articles.

General Isolation Workflow for Decalin-Containing Terpenoids from Plants

Detailed Protocol for Isolation of Drimane Sesquiterpenoids from Fungal Culture [1][20]

-

Fungal Culture and Extraction:

-

Cultivate the fungal strain (e.g., Cladosporium antarcticum, Ganoderma subresinosum) in a suitable liquid medium.

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to yield the crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the collected fractions by TLC.

-

Combine fractions containing compounds of interest and subject them to further purification by preparative HPLC on a C18 column to obtain pure drimane sesquiterpenoids.

-

-

Structure Elucidation:

-

Determine the structures of the isolated compounds using 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).

-

Protocol for Antimicrobial Activity Assay (Broth Microdilution Method)[24][25]

-

Preparation of Microbial Inoculum:

-

Grow the test microorganism (bacteria or fungi) in a suitable broth medium to a specific turbidity, typically corresponding to a cell density of 1 x 10⁸ CFU/mL (0.5 McFarland standard).

-

-

Serial Dilution of Test Compounds:

-

Prepare a stock solution of the isolated decalin-containing compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (medium with inoculum and a known antibiotic) and negative (medium with inoculum and solvent) controls.

-

Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Signaling Pathways Modulated by Decalin-Containing Natural Products

Several decalin-containing natural products have been shown to modulate key cellular signaling pathways, which underlies their diverse biological activities.

Inhibition of the NF-κB Signaling Pathway by Drimane Sesquiterpenoids

Drimane sesquiterpenoids, such as polygodial and isotadeonal, have been demonstrated to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][21] They can inhibit the phosphorylation of IκB-α, a key step in the activation of NF-κB.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Modulation of MAPK Signaling Pathway by Labdane and Eudesmane Terpenoids

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis, can be modulated by labdane diterpenes and eudesmane sesquiterpenoids.[8][19][22] For instance, certain labdane diterpenes can activate the ERK1/2 branch of the MAPK pathway, which is associated with cell survival.[19] Conversely, some eudesmane sesquiterpenoids can induce apoptosis in cancer cells through the hyperactivation of the MAPK pathway.[22]

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation.[18][24] Natural products, including some decalin-containing compounds, have been identified as inhibitors of QS, representing a promising antivirulence strategy.[15][25][26] These compounds can interfere with QS by inhibiting the synthesis of signaling molecules (autoinducers), blocking the signal receptors, or degrading the signaling molecules.

References

- 1. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drimane-Type Sesquiterpenoids Derived from the Tropical Basidiomycetes Perenniporia centrali-africana and Cerrena sp. nov [mdpi.com]

- 13. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Natural Products on Bacterial Communication and Network-Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drimane-type sesquiterpenoids from fungi [cjnmcpu.com]

- 21. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 26. Anti-Quorum Sensing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Decalin via Naphthalene Hydrogenation: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of decalin (decahydronaphthalene) through the catalytic hydrogenation of naphthalene (B1677914). It details the reaction mechanisms, explores the influence of various catalysts and reaction conditions on yield and stereoselectivity, and presents a compilation of experimental protocols and quantitative data from key research. This document is intended to serve as a valuable resource for researchers in organic synthesis, catalysis, and drug development, offering insights into the production of this important bicyclic alkane.

Introduction

Decalin, a saturated bicyclic hydrocarbon, is a versatile compound with applications as a solvent, a fuel additive, and a building block in the synthesis of complex organic molecules, including pharmaceuticals. The most common and industrially significant method for its production is the complete hydrogenation of naphthalene. This process involves the addition of hydrogen to the aromatic rings of naphthalene in the presence of a catalyst, typically at elevated temperatures and pressures.